Technical Whitepaper: sym-Di-o-tolylurea – Structural Dynamics, Green Synthesis, and Applications
Technical Whitepaper: sym-Di-o-tolylurea – Structural Dynamics, Green Synthesis, and Applications
Executive Summary
sym-Di-o-tolylurea (IUPAC: 1,3-bis(2-methylphenyl)urea) is a symmetrical diarylurea compound characterized by two ortho-methylphenyl rings flanking a central urea moiety. While historically utilized as an intermediate in organic synthesis, its unique structural constraints make it a highly valuable model compound in supramolecular chemistry and materials science. The steric hindrance imposed by the ortho-methyl groups prevents complete planarity, dictating specific conformational preferences that govern its hydrogen-bonding networks.
This technical guide provides an in-depth analysis of sym-di-o-tolylurea, focusing on its physicochemical profile, modern green synthesis methodologies utilizing CO2, and its analytical characterization.
Chemical Identity & Physicochemical Profile
The physical and chemical properties of sym-di-o-tolylurea dictate its behavior in both synthetic environments and biological assays. The dual N-H groups act as strong hydrogen-bond donors, while the carbonyl oxygen serves as a hydrogen-bond acceptor, facilitating robust self-assembly.
Table 1: Chemical Identity & Physical Properties
| Property | Value | Experimental / Structural Significance |
|---|---|---|
| IUPAC Name | 1,3-bis(2-methylphenyl)urea | Symmetrical diarylurea core. |
| Common Synonyms | sym-di-o-tolylurea, N,N'-di-o-tolylurea | Widely used in literature [1]. |
| CAS Number | 617-07-2 | Primary registry identifier. |
| Molecular Formula | C15H16N2O | - |
| Molecular Weight | 240.30 g/mol | - |
| Melting Point | 235–237 °C | Indicates high crystalline lattice energy due to intermolecular H-bonding. (Note: Some literature reports a polymorph at 214–216 °C) [2][3]. |
| XLogP3 | 2.6 | Moderate lipophilicity, relevant for cellular permeability in biological assays [1]. |
| H-Bond Donors | 2 | Crucial for supramolecular self-assembly and target binding. |
| H-Bond Acceptors | 1 | Carbonyl oxygen acts as the primary acceptor. |
Data sourced from [1].
Structural Dynamics & Causality
The presence of the methyl groups in the ortho position introduces significant steric hindrance. This physical bulk forces the aryl rings to twist out of the plane of the urea backbone. Consequently, the rotational freedom of the aryl rings is restricted, which directly impacts the compound's crystal packing. In drug design, this forced non-planarity is often exploited to fit specific hydrophobic pockets in kinase active sites, making the ortho-substituted diarylurea a privileged pharmacophore.
Synthetic Methodologies: From Classical to Green Chemistry
Historically, the synthesis of sym-di-o-tolylurea relied on the reaction of o-toluidine with highly toxic phosgene or its derivatives (e.g., triphosgene, carbonyldiimidazole). However, modern synthetic paradigms have shifted toward utilizing carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 building block.
Experimental Protocol: Hydrosilane-Assisted Synthesis from CO2
This protocol outlines a metal-free, green synthesis of sym-di-o-tolylurea at atmospheric pressure and room temperature, utilizing a hydrosilane reducing agent and a strong organic base [2].
Reagents & Equipment:
-
o-Toluidine (2.0 mmol)
-
Phenylsilane (1.5 mmol)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (3 mL)
-
CO2 balloon (1 atm)
-
Schlenk tube and magnetic stirrer
Step-by-Step Methodology & Causality:
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add o-toluidine, TBD, and the solvent.
-
Causality: TBD acts as a strong guanidine-based Brønsted base. It facilitates the deprotonation of the amine and activates the silane, which is critical for the initial cross-dehydrocoupling step.
-
-
Silane Addition: Inject phenylsilane dropwise into the mixture.
-
Causality: Phenylsilane is selected as the reducing agent because it efficiently captures the oxygen atom from CO2, driving the thermodynamic equilibrium toward urea formation while generating benign silanol byproducts.
-
-
CO2 Introduction: Evacuate the Schlenk tube and backfill it with CO2 gas using a balloon (repeat 3 times to ensure a pure CO2 atmosphere).
-
Causality: Utilizing atmospheric CO2 avoids the need for high-pressure autoclaves, ensuring operational safety. The high nucleophilicity of the in situ generated silylamine allows it to readily attack the unactivated CO2.
-
-
Execution: Stir the reaction mixture at 60 °C for 12–24 hours.
-
Self-Validating Workup: Quench the reaction with distilled water and extract with ethyl acetate (3 × 10 mL). Dry the organic layer over anhydrous Na2SO4.
-
Validation Check 1 (TLC): Spot the crude mixture on a silica TLC plate. Elute with Petroleum Ether/Ethyl Acetate (5:1). The target sym-di-o-tolylurea will appear at an Rf value of ~0.2 under UV light (254 nm).
-
-
Purification: Purify the concentrated crude product via silica gel flash chromatography using the 5:1 PE/EA solvent system.
-
Validation Check 2 (Melting Point): Isolate the white solid and determine the melting point. A sharp melting point at 235–237 °C confirms high purity.
-
Mechanism of CO2 Insertion
The synthesis proceeds via a multi-step catalytic cycle where the hydrosilane acts as both an activator and an oxygen acceptor. The diagram below illustrates the logical flow of the intermediate states.
Figure 1: Mechanistic pathway of hydrosilane-assisted CO2 insertion for sym-di-o-tolylurea synthesis.
Analytical Characterization
To ensure absolute scientific integrity, the synthesized sym-di-o-tolylurea must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy. The symmetrical nature of the molecule simplifies the spectra, yielding characteristic chemical shifts [2][3].
Table 2: 1H and 13C NMR Spectral Data (500 MHz / 125 MHz, DMSO-d6)
| Nucleus | Shift (δ, ppm) | Multiplicity / J-Coupling | Integration | Structural Assignment |
|---|---|---|---|---|
| 1H | 8.25 | Singlet (s) | 2H | N-H (Urea protons) |
| 1H | 7.81 | Doublet (d, J = 8.0 Hz) | 2H | Aromatic C-H (ortho to urea) |
| 1H | 7.19–7.13 | Multiplet (m) | 4H | Aromatic C-H |
| 1H | 6.97–6.94 | Multiplet (m) | 2H | Aromatic C-H |
| 1H | 2.27 | Singlet (s) | 6H | Ar-CH3 (ortho-methyls) |
| 13C | 153.0 | Singlet | - | C=O (Urea Carbonyl) |
| 13C | 137.5, 130.2, 127.7, 126.1, 122.7, 121.5 | Singlets | - | Aromatic Carbons |
| 13C | 18.1 | Singlet | - | Aliphatic Carbons (Ar-CH3) |
Data interpretation: The presence of a single sharp singlet at 8.25 ppm integrating to 2H confirms the symmetrical N-H environment. The aliphatic carbon signal at 18.1 ppm and the proton singlet at 2.27 ppm definitively identify the ortho-methyl groups.
Applications in Supramolecular & Medicinal Chemistry
Beyond serving as a synthetic intermediate, the 1,3-diarylurea motif is a "privileged scaffold" in medicinal chemistry. Symmetrical derivatives like sym-di-o-tolylurea act as foundational models for designing multikinase inhibitors (e.g., Sorafenib and Lenvatinib analogs). The urea backbone acts as a bidentate hydrogen-bond donor to the hinge region of kinase enzymes, while the ortho-methyl groups force the molecule into a specific dihedral angle that maximizes binding affinity within hydrophobic allosteric pockets. Furthermore, in materials science, these molecules are utilized to engineer self-assembling organogels and supramolecular polymers, driven by the highly directional hydrogen-bonding arrays of the urea core.
References
-
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 69232, o-Ditolylurea." PubChem, National Institutes of Health. Available at:[Link]
-
Zhao, Y., Guo, X., Si, Z., et al. "Hydrosilane-Assisted Synthesis of Urea Derivatives from CO2 and Amines." The Journal of Organic Chemistry, 2020, 85(20), 13347-13353. Available at:[Link]
-
Gou, W., Dai, P., Wang, M., et al. "Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature." The Journal of Organic Chemistry, 2024, 89(17), 12498-12507. Available at:[Link]
